2-Amino-5-chloropyrimidine-4-carboxylic acid
Overview
Description
2-Amino-5-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 2-Amino-5-chloropyrimidine-4-carboxylic acid is 1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-5-chloropyrimidine-4-carboxylic acid is a solid substance with a boiling point of 478.0±48.0 C at 760 mmHg . The melting point is not specified .Scientific Research Applications
Anti-inflammatory Pharmacology
Pyrimidines, including derivatives like 2-Amino-5-chloropyrimidine-4-carboxylic acid , have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new medications to treat chronic inflammatory diseases.
Organic Synthesis Intermediates
2-Amino-5-chloropyrimidine-4-carboxylic acid: serves as an important intermediate in organic synthesis. It can be used to construct more complex molecules for various chemical applications, including pharmaceuticals, agrochemicals, and dyestuffs .
Safety and Hazards
Future Directions
While specific future directions for 2-Amino-5-chloropyrimidine-4-carboxylic acid are not mentioned in the available resources, pyrimidines in general have been the subject of ongoing research due to their wide range of pharmacological effects . This suggests potential future developments in the synthesis and application of pyrimidine derivatives .
Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloropyrimidine-4-carboxylic acid . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
properties
IUPAC Name |
2-amino-5-chloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLZOTZLGNZOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068477 | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloropyrimidine-4-carboxylic acid | |
CAS RN |
45867-11-6 | |
Record name | 2-Amino-5-chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45867-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045867116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-chloropyrimidine-4-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic approaches can be used to produce 2-Amino-5-chloropyrimidine-4-carboxylic acid and its derivatives?
A1: The research article outlines a facile synthetic approach to obtain 2-amino-5-halogen-pyrimidine-4-carboxylic acids, including the 2-amino-5-chloro derivative. [] This method utilizes a nucleophilic displacement reaction. Starting with 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid, the methylsulfonyl group is replaced with primary or secondary aliphatic amines. [] This reaction yields the desired 2-amino-5-halogen-pyrimidine-4-carboxylic acids. Additionally, the research highlights the synthesis of 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides. These compounds are obtained in excellent yields by reacting 2-amino-5-chloropyrimidine-4-carboxylic acid chlorides with appropriate reagents. []
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